molecular formula C19H22N4O2 B2361606 [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone CAS No. 2320923-46-2

[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone

Cat. No. B2361606
CAS RN: 2320923-46-2
M. Wt: 338.411
InChI Key: ACKHIXLSDSTOMW-UHFFFAOYSA-N
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Description

[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone, also known as CP-724714, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was developed as a potential anti-cancer drug due to its ability to inhibit the growth and proliferation of cancer cells.

Mechanism of Action

[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone binds to the ATP-binding site of the EGFR tyrosine kinase, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of several key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and proliferation. Inhibition of EGFR signaling also leads to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins, resulting in the induction of apoptosis.
Biochemical and Physiological Effects:
[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone has been shown to have a potent anti-cancer activity in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor angiogenesis. [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone has also been shown to enhance the efficacy of other anti-cancer drugs, such as gemcitabine and paclitaxel. In addition, [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone is its potent anti-cancer activity, which makes it a promising candidate for cancer therapy. Another advantage is its selectivity for the EGFR tyrosine kinase, which reduces the risk of off-target effects. However, one of the limitations of [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the development of resistance to EGFR inhibitors, which can limit the efficacy of [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone in the long term.

Future Directions

For the development of [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone include optimization of the synthesis method, development of more soluble analogs, combination with other anti-cancer drugs, and identification of biomarkers that predict response.

Synthesis Methods

The synthesis of [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the pyridazinone ring using a cyclization reaction. The final product is obtained through a series of purification steps. The synthesis of [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone has been described in detail in the literature, and several modifications have been reported to improve the yield and purity of the product.

Scientific Research Applications

[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and proliferation of a wide range of cancer cells, including non-small cell lung cancer, breast cancer, and pancreatic cancer. [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone exerts its anti-cancer effects by blocking the activity of the EGFR tyrosine kinase, which is a key regulator of cell growth and proliferation. Inhibition of EGFR signaling leads to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.

properties

IUPAC Name

[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-19(16-2-1-9-20-12-16)23-10-7-14(8-11-23)13-25-18-6-5-17(21-22-18)15-3-4-15/h1-2,5-6,9,12,14-15H,3-4,7-8,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKHIXLSDSTOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine

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